Cyclopropyl-pyridin-4-ylmethyl-amine
Overview
Description
Cyclopropyl-pyridin-4-ylmethyl-amine is a structural motif found in many bioactive molecules and synthetic intermediates. Its synthesis, molecular structure analysis, and reactivity have been the subject of various studies due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrrolidines, including structures related to cyclopropyl-pyridin-4-ylmethyl-amine, has been demonstrated through diastereoselective and regioselective methods. For instance, the Yb(OTf)3 catalyzed three-component reaction involving aldehydes, amines, and 1,1-cyclopropanediesters produces pyrrolidines with significant diastereoselectivity (Carson & Kerr, 2005). Additionally, asymmetric 1,3-dipolar cycloaddition has been employed for the synthesis of various bioactive molecules starting from similar precursors (Kotian et al., 2005).
Molecular Structure Analysis
Structural elucidation of compounds containing the cyclopropyl-pyridin-4-ylmethyl-amine moiety often employs analytical and spectral studies, including X-ray crystallography for precise molecular geometry determination. For example, the study by Banothu et al. (2015) on polysubstituted cyclopropane derivatives showcases the utility of single crystal X-ray analysis in confirming the structures of complex organic compounds (Banothu, Basavoju, & Bavantula, 2015).
Chemical Reactions and Properties
Cyclopropyl-pyridin-4-ylmethyl-amine derivatives participate in diverse chemical reactions, highlighting their versatility. For instance, their involvement in Pd-catalyzed amination reactions illustrates the functional group's reactivity towards nucleophilic substitution, enabling the synthesis of a broad range of products (Garlapati et al., 2012).
Scientific Research Applications
1. Catalysis and Synthesis
Cyclopropyl-pyridin-4-ylmethyl-amine derivatives are pivotal in catalysis and synthetic chemistry. For instance, they are used in Pd-catalyzed amination reactions involving aryl, heteroaryl, and alkyl amines. These compounds are integral in optimizing reaction conditions, involving various catalysts, ligands, bases, and solvents, thus contributing significantly to the field of organic synthesis (Garlapati et al., 2012).
2. Medicinal Chemistry and Drug Design
In medicinal chemistry, cyclopropyl-pyridin-4-ylmethyl-amine derivatives exhibit potential as pharmacological agents. For instance, these compounds have shown antioxidant activity and moderate acetylcholinesterase inhibitory properties, indicating their potential in the design and development of new molecules for therapeutic purposes (Leonor Y. Vargas Méndez & Vladimir V. Kouznetsov, 2015).
3. Material Science and Coordination Chemistry
Cyclopropyl-pyridin-4-ylmethyl-amine derivatives are also utilized in material science and coordination chemistry. For example, they are used in constructing helical silver(I) coordination polymers, highlighting their importance in the synthesis of new materials with potential applications in various industries, including electronics and nanotechnology (Zhuyan Zhang et al., 2013).
Safety and Hazards
Future Directions
While specific future directions for Cyclopropyl-pyridin-4-ylmethyl-amine are not provided in the search results, there is a general trend in synthetic chemistry towards the development of new molecules and materials to support better life welfare . This could potentially include new derivatives or applications of Cyclopropyl-pyridin-4-ylmethyl-amine.
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-6,9,11H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVLLYTWAGEYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360124 | |
Record name | Cyclopropyl-pyridin-4-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
193153-60-5 | |
Record name | Cyclopropyl-pyridin-4-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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